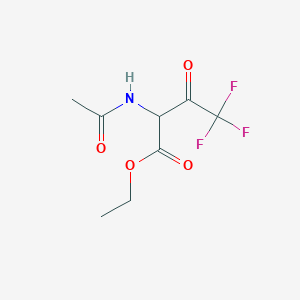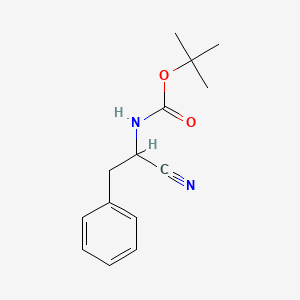
(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a diethylamino group, a methyl group, and a phenyl group attached to a pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 3-acetylpyridine with diethylamine and a suitable phenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor equipped with a catalyst bed. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to achieve high yield and purity of the product. The product is then purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group or the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-(Dimethylamino)-5-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with dimethylamino instead of diethylamino group.
(6-(Diethylamino)-5-ethylpyridin-3-yl)(phenyl)methanone: Similar structure but with an ethyl group instead of a methyl group.
(6-(Diethylamino)-5-methylpyridin-3-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group instead of a phenyl group.
Uniqueness
(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C17H20N2O |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
[6-(diethylamino)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C17H20N2O/c1-4-19(5-2)17-13(3)11-15(12-18-17)16(20)14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
BILYXJUERJKNNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)


![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)


![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)
![N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine](/img/structure/B13008681.png)

![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)


